Antifungal agent 12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

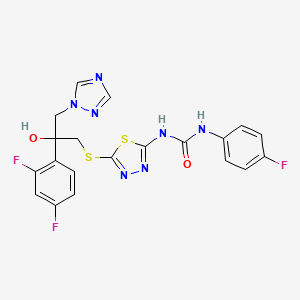

Molecular Formula |

C20H16F3N7O2S2 |

|---|---|

Molecular Weight |

507.5 g/mol |

IUPAC Name |

1-[5-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea |

InChI |

InChI=1S/C20H16F3N7O2S2/c21-12-1-4-14(5-2-12)26-17(31)27-18-28-29-19(34-18)33-9-20(32,8-30-11-24-10-25-30)15-6-3-13(22)7-16(15)23/h1-7,10-11,32H,8-9H2,(H2,26,27,28,31) |

InChI Key |

VBFYETYYEZEPQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=NN=C(S2)SCC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ibrexafungerp

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Ibrexafungerp (formerly SCY-078), a first-in-class triterpenoid antifungal agent.

Executive Summary

Ibrexafungerp represents a novel class of structurally distinct glucan synthase inhibitors known as triterpenoids. It addresses a critical need for new antifungal agents with a unique mechanism of action, particularly in the context of rising resistance to existing therapies. Ibrexafungerp exhibits broad-spectrum activity against a range of pathogenic fungi, including Candida and Aspergillus species. Its primary mechanism involves the non-competitive inhibition of the enzyme (1,3)-β-D-glucan synthase, a crucial component in the synthesis of the fungal cell wall.[1] This inhibition disrupts cell wall integrity, leading to osmotic instability, cell lysis, and ultimately, fungal cell death.[2][3][4] A key feature of ibrexafungerp is its distinct binding site on the glucan synthase enzyme complex compared to echinocandins, which results in a lack of significant cross-resistance.[1][5] This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase

The fungal cell wall is a dynamic and essential structure that protects the cell from osmotic stress and is critical for growth and division. A major structural component of the cell wall in many pathogenic fungi is β-(1,3)-D-glucan, a polysaccharide polymer.[1] The synthesis of this polymer is catalyzed by the enzyme complex (1,3)-β-D-glucan synthase.[4]

Ibrexafungerp exerts its antifungal effect by directly targeting and inhibiting this enzyme.[2] By preventing the formation of β-(1,3)-D-glucan, ibrexafungerp compromises the structural integrity of the fungal cell wall.[3] This leads to increased permeability and an inability to withstand osmotic pressure, resulting in cell lysis and death.[2][4] This targeted action is fungicidal against Candida species and fungistatic against Aspergillus species.[1][5]

The following diagram illustrates the molecular pathway targeted by ibrexafungerp.

Caption: Figure 1: Mechanism of Action of Ibrexafungerp.

Quantitative Data

The in vitro activity of ibrexafungerp has been extensively evaluated against a wide range of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of Ibrexafungerp against Candida Species

| Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Candida albicans | - | 0.016 - 0.5 | 0.06 | 0.125 | [6] |

| Candida auris | 54 | 0.25 - 2 | 1 | 1 | [7] |

| Candida auris | 445 | - | 0.5 | 1 | [8] |

| Candida glabrata | - | - | - | - | |

| Candida parapsilosis | 108 | 0.016 - 8 | - | 4 | [6] |

| Candida tropicalis | - | 0.06 - ≥8 | - | 2 | [6] |

MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: In Vitro Activity of Ibrexafungerp against Aspergillus Species

| Species | Testing Method | No. of Isolates | MEC Range (mg/L) | MEC₅₀ (mg/L) | Reference(s) |

| Aspergillus fumigatus (azole-susceptible) | EUCAST | - | - | 0.03 | [9] |

| Aspergillus fumigatus (azole-susceptible) | CLSI | - | - | 0.06 | [9] |

| Aspergillus terreus complex | EUCAST/CLSI | - | 0.030 - 0.078 (GM) | - | [9] |

For molds like Aspergillus, Minimum Effective Concentration (MEC) is often used, representing the lowest drug concentration that leads to the growth of small, rounded, compact hyphae. GM stands for Geometric Mean.

Table 3: In Vivo Efficacy of Ibrexafungerp in a Murine Model of Invasive Candidiasis (C. auris)

| Treatment Group (oral, twice daily) | Survival Rate (Day 8 post-inoculation) | Kidney Fungal Burden Reduction (log₁₀ CFU/g vs. control) | Reference(s) |

| Vehicle Control | <20% | - | [7] |

| Ibrexafungerp 20 mg/kg | ~60% | Significant | [7][10] |

| Ibrexafungerp 30 mg/kg | ~80% | >1.5 | [7][10] |

| Ibrexafungerp 40 mg/kg | ~90% | >2.5 | [7][10] |

Experimental Protocols

The mechanism of action and efficacy of ibrexafungerp have been elucidated through a series of standardized in vitro and in vivo experiments.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the MIC of ibrexafungerp against yeast isolates and is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12]

Methodology:

-

Inoculum Preparation: Fungal isolates are cultured on agar plates to ensure purity and viability. A suspension is then prepared in sterile saline and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Drug Dilution: Ibrexafungerp is serially diluted (2-fold) in a multi-well microtiter plate containing a standard liquid medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

-

Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.[13]

-

MIC Determination: The MIC is read as the lowest concentration of ibrexafungerp that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[13]

Caption: Figure 2: Workflow for Broth Microdilution Susceptibility Testing.

(1,3)-β-D-Glucan Synthase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of ibrexafungerp on its target enzyme.

Methodology:

-

Enzyme Preparation: A crude membrane fraction containing the glucan synthase enzyme complex is isolated from fungal cells.

-

Reaction Mixture: A reaction mixture is prepared containing:

-

Tris-HCl buffer (pH 7.5)

-

A radiolabeled substrate: UDP-D-[¹⁴C]glucose

-

Activators (e.g., GTP)

-

The prepared enzyme fraction

-

Varying concentrations of ibrexafungerp (or a control).[14]

-

-

Incubation: The reaction is initiated by adding the enzyme and incubated at 30°C for 60 minutes.[14]

-

Quenching and Filtration: The reaction is stopped by adding an acid (e.g., trichloroacetic acid), which precipitates the synthesized ¹⁴C-labeled glucan polymer. This insoluble material is collected by filtration.[15]

-

Quantification: The radioactivity of the collected polymer is measured using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

-

IC₅₀ Determination: The concentration of ibrexafungerp that causes a 50% reduction in enzyme activity (IC₅₀) is calculated.[15]

Caption: Figure 3: Glucan Synthase Inhibition Assay Workflow.

Conclusion

Ibrexafungerp is a pioneering member of the triterpenoid class of antifungals, distinguished by its potent, targeted inhibition of (1,3)-β-D-glucan synthase. This mechanism disrupts the fundamental process of fungal cell wall synthesis, leading to cell death. Its efficacy against a broad range of pathogens, including resistant strains, and its distinct binding site relative to echinocandins, underscore its significance as a valuable new agent in the antifungal armamentarium. The robust in vitro and in vivo data provide a solid foundation for its clinical application and for further research into this promising class of compounds.

References

- 1. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Ibrexafungerp Citrate? [synapse.patsnap.com]

- 5. academic.oup.com [academic.oup.com]

- 6. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. 733. Ibrexafungerp Demonstrates Potent and Consistent In Vitro Activity Against >400 Global Candida auris Isolates, Including isolates with Elevated MIC’s to Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. journals.asm.org [journals.asm.org]

- 15. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Antifungal Agent 12 (Compound 8c): A Novel Fluconazole Analogue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the novel antifungal agent designated as compound 12, also identified as compound 8c in pivotal research. This document details its potent efficacy against a range of fungal pathogens, outlines its mechanism of action, and provides detailed experimental protocols for its synthesis and evaluation.

Chemical Structure and Physicochemical Properties

Antifungal agent 12 (compound 8c) is a novel synthetic fluconazole-based analogue. Its chemical structure is characterized by the replacement of one of the 1,2,4-triazole rings of fluconazole with a substituted urea-linked 1,3,4-thiadiazole moiety.

Chemical Name: 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-3-(4-((5-mercapto-1,3,4-thiadiazol-2-yl)amino)phenyl)urea

Chemical Structure: (A definitive high-resolution image of the chemical structure is not publicly available in the reviewed literature.)

Physicochemical Properties

A comprehensive summary of the known physicochemical properties of this compound is presented in Table 1. For comparative purposes, the properties of the parent compound, fluconazole, are also included.

| Property | This compound (Compound 8c) | Fluconazole |

| Molecular Formula | C20H16F3N7O2S2 | C13H12F2N6O |

| Molecular Weight | 507.51 g/mol | 306.27 g/mol |

| Melting Point | Not Reported | 138-140 °C |

| Solubility | Not Reported | Slightly soluble in water (~1 g/L) |

| pKa | Not Reported | ~1.76 |

Biological Activity: In Vitro and In Vivo Efficacy

This compound has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including clinically relevant yeasts and molds. Its efficacy, as determined by minimum inhibitory concentration (MIC) values, is notably superior to that of fluconazole against several fungal species.[1]

In Vitro Antifungal Activity

The MIC values of this compound against various fungal strains are summarized in Table 2.

| Fungal Species | This compound (Compound 8c) MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans | 0.5 | 16 |

| Candida krusei | 0.5 | 16 |

| Candida parapsilosis | >16 | 4 |

| Aspergillus fumigatus | 1 | 64 |

| Aspergillus flavus | 2 | >64 |

| Aspergillus niger | 2 | >64 |

In Vivo Efficacy

In a murine model of systemic candidiasis, this compound demonstrated significant in vivo efficacy. Treatment with this compound led to a substantial reduction in the fungal burden in the kidneys of infected mice, indicating its potential for treating systemic fungal infections.

Mechanism of Action

Similar to other azole antifungals, this compound is believed to exert its antifungal effect through the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. The primary target of azole antifungals is the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme. By inhibiting this enzyme, this compound disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of its in vitro antifungal activity.

Synthesis of this compound (Compound 8c)

The synthesis of this compound is a multi-step process starting from commercially available materials. A generalized workflow for the synthesis is depicted below. For specific reagent quantities, reaction conditions, and purification methods, please refer to the supplementary information of the primary research article by Shafiei M, et al.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The in vitro antifungal activity of this compound was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium. A suspension of the fungal cells is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

-

Preparation of Antifungal Agent Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of the compound are then prepared in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the drug-free control well. The results are determined visually or by using a spectrophotometric reader.

In Vivo Murine Model of Systemic Candidiasis

The in vivo efficacy of this compound was evaluated in a murine model of systemic candidiasis.

-

Immunosuppression (if applicable): Mice are often immunosuppressed to establish a robust infection. This can be achieved through the administration of agents like cyclophosphamide.[3]

-

Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.[3]

-

Treatment: Treatment with this compound, a control drug (e.g., fluconazole), or a vehicle is initiated at a specified time post-infection and administered for a defined period.

-

Assessment of Fungal Burden: At the end of the treatment period, mice are euthanized, and target organs (typically kidneys) are aseptically removed, homogenized, and plated on a suitable agar medium to determine the number of colony-forming units (CFUs).

-

Data Analysis: The fungal burden in the organs of treated mice is compared to that of the control group to determine the efficacy of the antifungal agent.

Conclusion

This compound (compound 8c) is a promising novel fluconazole analogue with potent and broad-spectrum antifungal activity. Its superior in vitro efficacy against several clinically important fungal pathogens, coupled with demonstrated in vivo activity, positions it as a strong candidate for further preclinical and clinical development. The detailed methodologies provided in this guide will be valuable for researchers aiming to replicate or build upon these findings in the quest for new and more effective antifungal therapies.

References

- 1. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antifungal Spectrum of Antifungal Agent 12 and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of a novel fluconazole-based compound, designated as Antifungal Agent 12, and its structural derivatives. The information presented herein is synthesized from the findings of Shafiei M, et al. in their 2021 ACS Omega publication, "Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities."[1][2][3][4]

This compound and its analogues are a series of novel fluconazole derivatives that incorporate a urea functionality.[1][3][4] These compounds have demonstrated significant antifungal potential, with several derivatives exhibiting broad-spectrum activity and, in some cases, superior potency compared to the widely used antifungal drug, fluconazole.[1][3][4] This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, mycology, and pharmaceutical development who are engaged in the discovery and development of new antifungal therapies.

Antifungal Spectrum: Quantitative Data

The in vitro antifungal activity of this compound and its seventeen derivatives (designated as compounds 8a-8r in the source literature) was systematically evaluated against a panel of fifteen pathogenic fungal strains. This panel included various species of Candida, Aspergillus, and dermatophytes. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, was determined for each compound. The results, summarized in the table below, highlight the broad-spectrum antifungal potential of this series of compounds.

Table 1: Minimum Inhibitory Concentrations (MICs in µg/mL) of this compound and Its Derivatives [1][3]

| Compound | C. albicans | C. krusei | C. glabrata | C. parapsilosis | C. tropicalis | A. nidulans | A. flavus | A. fumigatus | A. niger | A. terreus | T. rubrum | M. gypseum | T. mentagrophytes | T. schoenleinii | M. canis |

| 8a | >64 | >64 | 16 | 32 | 16 | 16 | 8 | 16 | 16 | 16 | 2 | 8 | 8 | 16 | 0.5 |

| 8b (this compound) | 0.5 | 0.5 | 1 | 1 | 8 | 8 | 4 | 8 | 8 | 8 | 2 | 4 | 0.5 | 8 | 8 |

| 8c | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 | 4 | 2 | 4 | 4 | 4 | 2 | 8 | 0.5 | 4 | 4 |

| 8d | 64 | 64 | 32 | 64 | 32 | 32 | 16 | 32 | 32 | 32 | 4 | 8 | 8 | 16 | 8 |

| 8e | 0.5 | 0.5 | 1 | 32 | 16 | 16 | 8 | 16 | 16 | 16 | 8 | 4 | 8 | 16 | 8 |

| 8f | 32 | 32 | 64 | 64 | 64 | 64 | 32 | 64 | 64 | 64 | 4 | 4 | 8 | 16 | 8 |

| 8g | 1 | 1 | 0.5 | 16 | 0.5 | 8 | 4 | 8 | 8 | 8 | 2 | 4 | 8 | 8 | 8 |

| 8h | 1 | 1 | 1 | 1 | 16 | 16 | 8 | 16 | 16 | 16 | 4 | 8 | 8 | 16 | 8 |

| 8i | 1 | 1 | 32 | 32 | 32 | 32 | 16 | 32 | 32 | 32 | 8 | 4 | 8 | 16 | 8 |

| 8j | 32 | 32 | 64 | 64 | 64 | 64 | 32 | 64 | 64 | 64 | 8 | 4 | 8 | 16 | 8 |

| 8k | 1 | 1 | 1 | 1 | 16 | 16 | 8 | 16 | 16 | 16 | 8 | 4 | 8 | 16 | 8 |

| 8l | 16 | 16 | 1 | 64 | 64 | 64 | 32 | 64 | 64 | 64 | 8 | 4 | 8 | 16 | 8 |

| 8m | 32 | 32 | 1 | 64 | 64 | 64 | 32 | 64 | 64 | 64 | 4 | 8 | 8 | 16 | 8 |

| 8n | >64 | >64 | 64 | >64 | >64 | >64 | >64 | >64 | >64 | >64 | 16 | 16 | 16 | 32 | 16 |

| 8o | 64 | 64 | 32 | 64 | 32 | 32 | 16 | 32 | 32 | 32 | 4 | 4 | 8 | 16 | 8 |

| 8p | 1 | 1 | 32 | 32 | 32 | 32 | 16 | 32 | 32 | 32 | 8 | 4 | 8 | 16 | 8 |

| 8q | 32 | 32 | 1 | 1 | 16 | 16 | 8 | 16 | 16 | 16 | 8 | 8 | 8 | 16 | 8 |

| 8r | >64 | >64 | 64 | >64 | >64 | >64 | >64 | >64 | >64 | >64 | 4 | 4 | 8 | 16 | 8 |

| Fluconazole | 4-16 | 16 | 4 | 4 | 4 | >64 | >64 | >64 | >64 | >64 | 16 | 32 | 16 | 32 | 16 |

Note: The data is extracted from the publication by Shafiei M, et al. (2021). Compound 8b is highlighted as "this compound" based on its promising and broad-spectrum activity. Lower MIC values indicate higher antifungal potency.

Experimental Protocols

The in vitro antifungal activity of this compound and its derivatives was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document.[5][6][7][8]

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various fungal strains.

Materials:

-

Test compounds (this compound and its derivatives)

-

Fungal strains (as listed in Table 1)

-

RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

-

96-well microtiter plates

-

Sterile saline

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Fungal strains are grown on an appropriate agar medium. Colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to an inoculum density of approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted in RPMI-1640 medium to achieve the final inoculum concentration.

-

Drug Dilution: A serial two-fold dilution of each test compound is prepared in RPMI-1640 medium in the 96-well microtiter plates. A range of concentrations is tested to determine the MIC.

-

Inoculation: Each well containing the diluted compound is inoculated with the prepared fungal suspension.

-

Controls: Positive control wells (containing the fungal inoculum without any drug) and negative control wells (containing medium only) are included on each plate.

-

Incubation: The microtiter plates are incubated at a specified temperature (typically 35°C) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the positive control. The growth inhibition is assessed visually or by using a spectrophotometer to measure the optical density.

Visualizations: Pathways and Workflows

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound and its derivatives are fluconazole-based, suggesting that their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow for Synthesis and Evaluation

The development and assessment of this compound and its derivatives followed a structured workflow, from chemical synthesis to in vitro and in vivo evaluation.

Caption: Workflow for the synthesis and evaluation of novel antifungal agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. pubs.acs.org [pubs.acs.org]

Unveiling the Profile of Antifungal Agent AR-12: A Technical Guide to Its Cytotoxicity and Preliminary Safety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxicity and preliminary safety profile of Antifungal Agent AR-12, a promising celecoxib derivative with broad-spectrum antifungal activity. AR-12 has demonstrated significant potential as a novel anti-infective, particularly due to its unique mechanism of action targeting fungal acetyl coenzyme A (acetyl-CoA) synthetase. This document collates available data on its biological activity, safety, and the experimental methodologies used for its evaluation, offering a critical resource for researchers in the field of antifungal drug discovery and development.

Core Compound Information

AR-12 is a small molecule, derived from celecoxib, that has been investigated for its therapeutic potential beyond its initial consideration as an anti-cancer agent.[1] It has emerged as a fungicidal agent with a wide range of activity against various fungal pathogens.[2]

Chemical Identity:

-

Synonyms: Antifungal agent 12, AR-12

-

Chemical Formula: C20H16F3N7O2S2

-

Molecular Weight: 507.51 g/mol [3]

In Vitro Antifungal Activity

AR-12 exhibits potent activity against a diverse array of fungal species, including yeasts, molds, and dimorphic fungi.[2] Its efficacy extends to drug-resistant strains, highlighting its potential to address the growing challenge of antifungal resistance.

Table 1: In Vitro Antifungal Activity of AR-12

| Fungal Group | Representative Species | MIC Range (µg/mL) | Reference |

| Yeasts | Candida albicans, non-albicans Candida spp., Cryptococcus neoformans | 2 - 4 | [2] |

| Molds | Fusarium, Mucor | 2 - 4 | [2] |

| Dimorphic Fungi | Blastomyces, Histoplasma, Coccidioides | 2 - 4 | [2] |

MIC: Minimum Inhibitory Concentration

Notably, AR-12 retains its activity against azole- and echinocandin-resistant Candida isolates. Furthermore, subinhibitory concentrations of AR-12 have been shown to enhance the susceptibility of these resistant strains to conventional antifungal drugs like fluconazole.[2]

Mechanism of Action: Inhibition of Acetyl-CoA Synthetase

The primary antifungal mechanism of AR-12 involves the inhibition of fungal acetyl coenzyme A (acetyl-CoA) synthetase.[1][2] This enzyme is crucial for fungal cellular metabolism, playing a key role in the utilization of acetate for the synthesis of essential biomolecules. By targeting this enzyme, AR-12 disrupts fundamental cellular processes, leading to fungal cell death.

Caption: Mechanism of action of Antifungal Agent AR-12.

Cytotoxicity Profile

The assessment of cytotoxicity is paramount in the development of any therapeutic agent. While specific quantitative data from a broad range of cell lines for AR-12 is not extensively available in the public domain, its development as a clinical trial candidate for cancer suggests that a significant body of toxicological data exists.[1] General principles of cytotoxicity testing are outlined below.

Table 2: General Cytotoxicity Parameters

| Parameter | Description |

| IC50 (50% Inhibitory Concentration) | The concentration of an agent that causes a 50% inhibition of a specific biological or biochemical function, such as cell growth or viability. |

| LD50 (Median Lethal Dose) | The dose of a substance that is lethal to 50% of a tested population. |

| Cell Viability Assays | Quantitative methods to determine the overall health of cells and their response to a therapeutic agent (e.g., MTT, XTT, neutral red uptake assays). |

| Apoptosis vs. Necrosis Assays | Differentiate the mode of cell death induced by the agent, providing insights into the mechanism of toxicity. |

Preliminary Safety Profile

The preliminary safety profile of AR-12 is informed by its progression into a Phase I clinical trial for cancer, indicating an acceptable safety margin at therapeutic concentrations for that indication.[1] A Material Safety Data Sheet (MSDS) for a compound identified as "this compound" provides the following hazard information.[3]

Table 3: Hazard Identification for this compound

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H410 | Very toxic to aquatic life with long lasting effects. |

Handling and Storage:

-

Precautions for Safe Handling: Avoid inhalation, and contact with eyes and skin. Use in well-ventilated areas.[3]

-

Conditions for Safe Storage: Keep the container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent).[3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies for key experiments relevant to the evaluation of antifungal agents like AR-12.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the antifungal agent against various fungal isolates.

Methodology (Broth Microdilution):

-

Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a standardized turbidity, typically corresponding to a specific cell density (e.g., 0.5 McFarland standard).

-

Drug Dilution Series: A serial two-fold dilution of the antifungal agent is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the drug-free control well.

References

Unveiling Antifungal Agent 12: A Novel Fluconazole-Based Compound with Potent Activity Against Candidiasis

A Technical Whitepaper on the Discovery, Origin, and Preclinical Evaluation of a Promising New Antifungal Candidate

Introduction

The escalating threat of antimicrobial resistance, particularly in the realm of fungal infections, necessitates the urgent discovery and development of novel antifungal agents. Azole antifungals, such as fluconazole, have long been a cornerstone of anti-infective therapy; however, their efficacy is increasingly compromised by the emergence of resistant fungal strains. In response to this critical need, a new chemical entity, designated "Antifungal agent 12," has been synthesized and evaluated. This technical guide provides an in-depth overview of the discovery, origin, and preclinical data for this promising fluconazole-based compound, intended for researchers, scientists, and drug development professionals.

"this compound" is a novel synthetic compound developed as part of a broader effort to design new fluconazole analogues with enhanced potency, particularly against resistant pathogens.[1][2][3] This document details the synthetic pathway, in vitro antifungal activity, and in vivo efficacy of this agent, providing a comprehensive resource for the scientific community.

Discovery and Origin

"this compound" originates from a focused research program aimed at modifying the fluconazole scaffold to improve its antifungal properties.[2][3] The compound was synthesized as part of a series of novel fluconazole analogues bearing a urea functionality.[2] Specifically, "this compound" corresponds to compound 8c as described in the seminal publication by Shafiei M, et al. in ACS Omega.[1][2][3] The design strategy involved the hybridization of the core fluconazole structure with a substituted urea moiety, a chemical modification intended to enhance the compound's interaction with its biological target and potentially overcome existing resistance mechanisms.

The rationale behind this molecular design is rooted in the established structure-activity relationships of azole antifungals, which primarily target the fungal enzyme lanosterol 14α-demethylase (CYP51). By introducing novel substituents, the researchers aimed to create a new generation of azoles with an improved therapeutic profile.

Quantitative Data Summary

The in vitro antifungal activity of "this compound" (compound 8c) was rigorously assessed against a panel of clinically relevant fungal pathogens. The following tables summarize the key quantitative data, including Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the agent that inhibits the visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity of this compound (Compound 8c) Against Yeast Isolates[3][4]

| Fungal Strain | This compound (Compound 8c) MIC (μg/mL) | Fluconazole MIC (μg/mL) |

| Candida albicans (Strain A) | 0.5 | 16 |

| Candida krusei (Strain B) | 0.5 | 16 |

| Candida glabrata (Strain C) | 0.5 | 4 |

| Candida parapsilosis (Strain D) | 0.5 | 4 |

| Cryptococcus neoformans (Strain E) | 0.5 | 4 |

Experimental Protocols

Synthesis of this compound (Compound 8c)

The synthesis of "this compound" (compound 8c) was achieved through a multi-step chemical process as outlined by Shafiei M, et al.[2]

Step 1: Synthesis of the Oxirane Intermediate The synthesis commences with the reaction of commercially available starting materials to form a key oxirane intermediate. This involves the conversion of a carbonyl group to an epoxide using trimethylsulfoxonium iodide (TMSI) and sodium hydroxide in toluene.[2]

Step 2: Synthesis of the Final Compound The final compound is synthesized by reacting the oxirane intermediate with a substituted urea derivative. The specifics of the reaction conditions, including solvents, temperatures, and purification methods, are detailed in the supporting information of the primary publication.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of "this compound" was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Fungal Inoculum: Fungal isolates were cultured on appropriate agar plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to obtain the desired final inoculum concentration.

-

Drug Dilution: "this compound" and the control drug, fluconazole, were serially diluted in a 96-well microtiter plate using RPMI-1640 medium.

-

Incubation: The microtiter plates were inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC was visually determined as the lowest concentration of the drug that caused a significant inhibition of fungal growth compared to the drug-free control well.

In Vivo Efficacy in a Murine Model of Systemic Candidiasis

The in vivo efficacy of "this compound" was evaluated in a murine model of systemic candidiasis.

-

Animal Model: Immunocompromised mice were used for this study.

-

Infection: Mice were infected intravenously with a standardized inoculum of Candida albicans.

-

Treatment: Following infection, mice were treated with "this compound" or a vehicle control.

-

Endpoint Analysis: The efficacy of the treatment was assessed by monitoring the survival rate of the mice and determining the fungal burden in target organs (e.g., kidneys) at the end of the study period.

Visualizations

Signaling Pathway

Experimental Workflow

Conclusion

"this compound" (compound 8c) has emerged as a highly promising novel fluconazole-based compound with potent in vitro activity against a range of clinically important Candida species, including those with reduced susceptibility to fluconazole.[3] The in vivo data further substantiates its potential as a therapeutic candidate for the treatment of systemic candidiasis.[2] The detailed experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for further investigation and development of this new antifungal agent. The unique structural modifications of "this compound" may offer a pathway to overcoming some of the current challenges in the treatment of invasive fungal infections. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its safety profile in more extensive preclinical models.

References

Technical Guide: Solubility and Stability Profile of Antifungal Agent 12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 12 is a novel investigational compound with potent activity against a broad spectrum of fungal pathogens. As with any new chemical entity destined for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the solubility and stability studies conducted on this compound. The data presented herein are intended to guide researchers and formulation scientists in the successful development of a stable and effective drug product.

The stability of a pharmaceutical compound is a critical quality attribute. The provided Material Safety Data Sheet (MSDS) for this compound indicates that the compound is stable under recommended storage conditions.[1] However, it also highlights that it is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents, suggesting potential degradation pathways that need to be explored.[1] This guide details the systematic evaluation of these potential liabilities.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Appearance | Solid | [1] |

| Molecular Formula | Not Available | - |

| Molecular Weight | Not Available | - |

| Storage (Powder) | -20°C | [1] |

| Storage (in solvent) | -80°C | [1] |

Solubility Profile

The solubility of this compound was determined in various solvents and aqueous media at different pH values to support formulation development.

Solubility in Common Solvents

The equilibrium solubility of this compound was determined in a range of pharmaceutically acceptable solvents at ambient temperature.

| Solvent | Solubility (mg/mL) at 25°C |

| Water | < 0.1 |

| Ethanol | 15.2 |

| Propylene Glycol | 25.8 |

| PEG 400 | 55.4 |

| Dimethyl Sulfoxide (DMSO) | > 100 |

pH-Dependent Aqueous Solubility

The aqueous solubility of this compound was evaluated across a physiologically relevant pH range at 37°C. The results indicate that the solubility is highly dependent on pH.

| pH | Solubility (µg/mL) at 37°C |

| 2.0 | 1.5 |

| 4.0 | 0.8 |

| 6.0 | 0.5 |

| 7.4 (PBS) | 0.4 |

| 8.0 | 0.3 |

Stability Profile

Forced degradation studies were conducted to understand the degradation pathways of this compound under various stress conditions. These studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.

Solid-State Stability

The solid-state stability of this compound was evaluated under accelerated storage conditions.

| Condition | Duration | Assay (%) | Total Degradants (%) |

| 40°C / 75% RH | 1 month | 99.5 | 0.5 |

| 40°C / 75% RH | 3 months | 98.2 | 1.8 |

| 60°C | 1 month | 97.1 | 2.9 |

Solution-State Stability

The stability of this compound in solution was assessed under various stress conditions to simulate potential formulation and administration scenarios.

| Condition | Concentration | Duration | Assay (%) |

| Acid Hydrolysis (0.1 N HCl, 60°C) | 1 mg/mL | 24 hours | 85.2 |

| Base Hydrolysis (0.1 N NaOH, 60°C) | 1 mg/mL | 24 hours | 78.9 |

| Oxidation (3% H₂O₂, 25°C) | 1 mg/mL | 24 hours | 90.5 |

| Photostability (ICH Q1B) | 1 mg/mL | - | 96.3 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Solubility Determination

Equilibrium Solubility in Solvents: An excess amount of this compound was added to each solvent in a sealed vial. The vials were agitated at a constant temperature (25°C) for 24 hours to ensure equilibrium was reached. The resulting suspensions were filtered, and the concentration of this compound in the supernatant was determined by a validated High-Performance Liquid Chromatography (HPLC) method.

pH-Dependent Aqueous Solubility: A series of buffers with pH values ranging from 2.0 to 8.0 were prepared. An excess of this compound was added to each buffer and the samples were treated as described above, with the incubation temperature maintained at 37°C.

Stability-Indicating HPLC Method

A reverse-phase HPLC (RP-HPLC) method was developed and validated for the quantification of this compound and its degradation products. Such methods are commonly employed for the analysis of antifungal agents.[2]

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile:Water (gradient elution)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Forced Degradation Studies

Solid-State: this compound powder was stored in controlled environment chambers at the specified temperature and humidity conditions. Samples were withdrawn at predetermined time points and analyzed by the stability-indicating HPLC method.

Solution-State:

-

Acid/Base Hydrolysis: A solution of this compound (1 mg/mL) was prepared in 0.1 N HCl and 0.1 N NaOH and incubated at 60°C.

-

Oxidation: A solution of this compound (1 mg/mL) was prepared in a 3% hydrogen peroxide solution and kept at room temperature.

-

Photostability: A solution of this compound (1 mg/mL) was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, according to ICH Q1B guidelines.

Visualizations

Experimental Workflow for Solubility Studies

Caption: Workflow for Equilibrium Solubility Determination.

Logical Flow for Stability Assessment

Caption: Forced Degradation Study Workflow.

Conclusion

The solubility and stability studies of this compound have provided critical insights for its pharmaceutical development. The compound exhibits poor aqueous solubility, which is a key consideration for the development of oral and parenteral dosage forms. The pH-dependent solubility profile suggests that formulation strategies involving pH modification may be beneficial.

The forced degradation studies indicate that this compound is susceptible to degradation under hydrolytic (both acidic and basic) and oxidative conditions. The solid-state stability under accelerated conditions appears to be acceptable. These findings underscore the importance of controlling the formulation pH and protecting the drug substance from oxidative stress and incompatible excipients. Further studies should focus on the identification and characterization of the major degradation products to fully understand the degradation pathways and to support the safety assessment of the drug product. The developed stability-indicating HPLC method is suitable for the routine analysis and quality control of this compound.

References

Methodological & Application

Application Notes & Protocols: In Vitro Susceptibility Testing for Antifungal Agent 12

Introduction

The emergence of resistant fungal pathogens necessitates the development of novel antifungal agents and robust methods for evaluating their efficacy.[1] Antifungal susceptibility testing (AFST) is a critical tool in clinical microbiology and drug development, providing essential data on the in vitro activity of a drug against specific fungal isolates.[2][3] The goal of AFST is to produce reliable Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[4] These values are crucial for guiding therapeutic decisions, monitoring resistance trends, and characterizing the spectrum of activity of new compounds like Antifungal Agent 12.[2][3]

Standardized protocols from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are essential to ensure inter-laboratory reproducibility and accuracy of AFST results.[1][5] This document provides detailed protocols for the in vitro susceptibility testing of "this compound," based on established CLSI and EUCAST methodologies for broth microdilution and disk diffusion assays.

Key Methodologies for Antifungal Susceptibility Testing

Two primary methods have been standardized for AFST: broth dilution and disk diffusion.[2][3] Broth microdilution is considered the gold standard reference method for determining MIC values.[6] Disk diffusion is a simpler, more cost-effective alternative often used in clinical laboratories for qualitative susceptibility assessment.[6][7]

Method Comparison: CLSI vs. EUCAST

While both CLSI and EUCAST provide standardized broth microdilution protocols, key differences exist that can influence MIC outcomes.[1] Researchers should consistently adhere to one methodology for a given study.

| Parameter | CLSI Guideline (M27/M38) | EUCAST Guideline (E.Def 7.3/9.3) |

| Culture Medium | RPMI-1640 | RPMI-1640 supplemented with 2% glucose |

| Yeast Inoculum Size | 0.5 x 10³ to 2.5 x 10³ CFU/mL | 1-5 x 10⁵ CFU/mL |

| Mold Inoculum Size | 0.4 x 10⁴ to 5 x 10⁴ CFU/mL | 2-5 x 10⁵ CFU/mL[8] |

| Microplate Well Shape | U-shaped bottom | Flat-bottom |

| MIC Endpoint Reading | Visual determination | Spectrophotometric (OD-based) reading |

| Incubation Time | 24-72 hours (species-dependent) | 24-48 hours (species-dependent) |

Protocol 1: Broth Microdilution Susceptibility Testing for this compound

This protocol details the reference method for determining the MIC of this compound against yeasts and molds.

Experimental Workflow: Broth Microdilution

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Materials and Reagents

-

This compound (powder form)

-

96-well, U-bottom sterile microtiter plates[3]

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

Quality control (QC) strains (e.g., C. parapsilosis ATCC 22019)

-

Sterile water, saline, and dimethyl sulfoxide (DMSO)

-

Spectrophotometer

-

Hemocytometer

Detailed Methodology

-

Preparation of this compound Plates:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions in RPMI-1640 medium directly in the 96-well plates to achieve final concentrations typically ranging from 0.008 to 32 µg/mL.[9][10]

-

The final volume in each well should be 100 µL. Include a drug-free well for a growth control and a media-only well for sterility control.

-

Plates can be prepared in advance and stored at -70°C.[10]

-

-

Inoculum Preparation:

-

For Yeasts (Candida spp., Cryptococcus spp.):

-

Subculture the isolate on Sabouraud Dextrose Agar for 24-48 hours.

-

Suspend several colonies in 5 mL of sterile saline.

-

Adjust the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension in RPMI-1640 to achieve the final target inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for CLSI).[11]

-

-

For Molds (Aspergillus spp.):

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well of the prepared microdilution plate, bringing the total volume to 200 µL.

-

Incubate the plates at 35°C. Incubation times vary by organism: 24 hours for most Candida spp., 48 hours for Aspergillus spp., and up to 72 hours for Cryptococcus spp.[4]

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control well.

-

For azoles and this compound (if fungistatic): The endpoint is typically a ~50% reduction in turbidity (growth).[4][12]

-

For polyenes (e.g., Amphotericin B): The endpoint is 100% inhibition (no visible growth).[4][12]

-

Reading can be done visually using a reading mirror or with a microplate reader at a specific wavelength (e.g., 530 nm).[12]

-

Protocol 2: Disk Diffusion Susceptibility Testing for this compound

This protocol offers a qualitative assessment of susceptibility and is simpler to perform than broth microdilution.

Experimental Workflow: Disk Diffusion

Caption: Workflow for determining antifungal susceptibility using the disk diffusion method.

Materials and Reagents

-

This compound-impregnated paper disks (6 mm)

-

Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB)[2]

-

Sterile cotton swabs

-

Fungal isolates and QC strains

-

Calipers or ruler for measurement

Detailed Methodology

-

Inoculum Preparation:

-

Prepare a fungal inoculum as described in the broth microdilution protocol, adjusting it to a 0.5 McFarland standard in sterile saline.

-

-

Plate Inoculation:

-

Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.

-

Streak the swab evenly over the entire surface of the GMB agar plate in three directions to ensure uniform growth.[13]

-

-

Disk Application and Incubation:

-

Aseptically apply the paper disk containing this compound to the surface of the inoculated agar plate.[13]

-

Ensure the disk is in firm contact with the agar.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Result Interpretation:

Data Interpretation and Presentation

MIC Interpretation Logic

The clinical relevance of an MIC value is determined by comparing it to established clinical breakpoints (CBPs).[1][5] CBPs are specific to a drug-organism pair and are used to categorize an isolate as Susceptible, Intermediate/Susceptible-Dose Dependent, or Resistant.[1]

Caption: Logical flow for interpreting an MIC value using established clinical breakpoints.

Hypothetical In Vitro Activity of this compound

The following table presents hypothetical MIC data for this compound against common fungal pathogens, providing a comparative view against standard antifungal agents. Data is presented as MIC₅₀/MIC₉₀ (µg/mL), representing the concentrations that inhibit 50% and 90% of isolates, respectively. This data is modeled on that of a novel broad-spectrum agent to provide a realistic example.[9]

| Organism (n=50) | This compound | Voriconazole | Amphotericin B | Micafungin |

| Candida albicans | 0.004 / 0.008 | 0.016 / 0.03 | 0.25 / 0.5 | 0.016 / 0.03 |

| Candida glabrata | 0.03 / 0.06 | 0.125 / 0.5 | 0.5 / 1 | 0.03 / 0.06 |

| Candida parapsilosis | 0.008 / 0.016 | 0.016 / 0.03 | 0.25 / 0.5 | 0.5 / 1 |

| Cryptococcus neoformans | 0.06 / 0.125 | 0.06 / 0.125 | 0.125 / 0.25 | >32 / >32 |

| Aspergillus fumigatus | 0.06 / 0.125 | 0.25 / 0.5 | 0.5 / 1 | >32 / >32 |

Quality Control

Performing AFST with reference QC strains is mandatory to ensure the accuracy and reproducibility of the results. The resulting MICs must fall within an expected range.

| QC Strain | Antifungal Agent | Expected MIC Range (µg/mL) |

| C. parapsilosis ATCC 22019 | This compound | 0.016 - 0.125 |

| C. krusei ATCC 6258 | This compound | 0.25 - 1 |

| C. parapsilosis ATCC 22019 | Fluconazole | 1 - 4 |

| C. krusei ATCC 6258 | Amphotericin B | 0.5 - 2 |

Context: Common Antifungal Drug Targets

While the specific mechanism of this compound is under investigation, understanding common antifungal targets is crucial for drug development. This diagram illustrates the primary cellular pathways targeted by major classes of antifungal drugs.

Caption: Major cellular targets for principal classes of antifungal agents.

References

- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Microdilution-broth based antifungal susceptibility testing (AFST) [bio-protocol.org]

- 6. connectsci.au [connectsci.au]

- 7. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]

- 8. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 9. In Vitro Activity of E1210, a Novel Antifungal, against Clinically Important Yeasts and Molds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. hardydiagnostics.com [hardydiagnostics.com]

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 12

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of "Antifungal Agent 12," a novel investigational antifungal compound. The MIC is a critical in vitro parameter that measures the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2] This information is fundamental in the early stages of drug development, aiding in the characterization of the agent's potency and spectrum of activity.

The protocols outlined below are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[3][4][5][6] These methods are widely accepted for the susceptibility testing of yeasts and molds.[3][4]

Key Principles of MIC Determination

The determination of MIC for antifungal agents is typically performed using broth microdilution methods.[4][7] This involves preparing serial dilutions of the antifungal agent in a liquid growth medium, which are then inoculated with a standardized suspension of the fungal isolate to be tested.[2][7] Following an incubation period, the plates are examined for visible growth to determine the MIC value. For azoles, echinocandins, and flucytosine, the MIC is generally defined as the lowest drug concentration at which there is at least a 50% decrease in growth compared to the drug-free control. For amphotericin B, the MIC is the concentration that leads to a 100% decrease in growth.[4]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Yeasts (e.g., Candida albicans)

This protocol is adapted from the CLSI M27-A3 guidelines and is suitable for testing the susceptibility of yeast species to this compound.[3][6][8][9][10]

Materials:

-

This compound (stock solution of known concentration)

-

Yeast isolate (e.g., Candida albicans ATCC 90028)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS buffer

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile saline (0.85%)

-

Spectrophotometer or microplate reader (600 nm)

-

Hemocytometer or other cell counting device

-

Incubator (35°C)

-

Multichannel pipette

Procedure:

-

Preparation of Antifungal Agent Dilutions:

-

Prepare a 2-fold serial dilution of this compound in RPMI 1640 medium directly in the 96-well plate.

-

The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

-

Add 100 µL of RPMI 1640 to wells in columns 2-11.

-

Add 200 µL of the highest concentration of this compound (at 2x the final desired concentration) to column 1.

-

Perform the serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard 100 µL from column 10.

-

Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).

-

-

Inoculum Preparation:

-

Culture the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

-

Suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Further dilute this suspension 1:1000 in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final inoculum suspension to each well in columns 1-11.

-

The final volume in each well will be 200 µL.

-

Seal the plate and incubate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the growth control in column 11.

-

Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC50 is the concentration that inhibits 50% of the fungal growth.[1]

-

Protocol 2: Broth Microdilution MIC Assay for Molds (e.g., Aspergillus fumigatus)

This protocol is based on the CLSI M38-A2 guidelines for filamentous fungi.

Materials:

-

Same as for yeasts, with the addition of sterile water containing 0.05% Tween 20.

Procedure:

-

Preparation of Antifungal Agent Dilutions:

-

Follow the same procedure as for yeasts.

-

-

Inoculum Preparation:

-

Grow the mold on Potato Dextrose Agar for 5-7 days at 35°C until conidia are formed.

-

Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20 and gently scraping the surface.

-

Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

-

Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

-

-

Inoculation and Incubation:

-

Inoculate the microtiter plate as described for yeasts.

-

Incubate at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

-

-

MIC Determination:

-

Determine the MIC visually as the lowest concentration of this compound that shows no visible growth.

-

Data Presentation

The results of the MIC testing for this compound against a panel of common fungal pathogens are summarized in the table below.

| Fungal Species | Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Candida albicans | ATCC 90028 | 0.125 - 1 | 0.25 | 0.5 |

| Candida glabrata | ATCC 90030 | 0.5 - 4 | 1 | 2 |

| Candida parapsilosis | ATCC 22019 | 0.06 - 0.5 | 0.125 | 0.25 |

| Cryptococcus neoformans | ATCC 90112 | 0.25 - 2 | 0.5 | 1 |

| Aspergillus fumigatus | ATCC 204305 | 1 - 8 | 2 | 4 |

MIC50: The MIC value at which ≥50% of the isolates are inhibited. MIC90: The MIC value at which ≥90% of the isolates are inhibited.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the broth microdilution MIC assay.

References

- 1. Polyene antibiotic that inhibits membrane transport proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fungal cell wall organization and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Echinocandin - Wikipedia [en.wikipedia.org]

- 5. davidmoore.org.uk [davidmoore.org.uk]

- 6. researchgate.net [researchgate.net]

- 7. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyene antifungal agents: Significance and symbolism [wisdomlib.org]

- 9. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]

- 10. Fungal Cell Wall Composition and Synthesis [preachbio.com]

Application Notes and Protocols: Synergistic Interactions of Azoles and Echinocandins in Antifungal Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of innovative therapeutic strategies. Combination therapy, utilizing antifungal agents with distinct mechanisms of action, presents a promising approach to enhance efficacy, reduce dosage-related toxicity, and overcome resistance. This document provides detailed application notes and protocols for studying the synergistic interactions between two major classes of antifungal drugs: the azoles (represented by voriconazole) and the echinocandins (represented by caspofungin).

Azoles, such as voriconazole, inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] This disruption of membrane integrity impairs fungal growth.[3] Echinocandins, like caspofungin, target a different cellular component, the fungal cell wall, by inhibiting the synthesis of β-1,3-D-glucan, a key structural polysaccharide.[2][4] The simultaneous disruption of both the cell membrane and the cell wall can lead to a potent synergistic antifungal effect.[5]

Data Presentation: In Vitro Synergy of Voriconazole and Caspofungin

The synergistic interaction between two antifungal agents is often quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. The FIC index is calculated as follows:

FIC Index = FIC of Drug A + FIC of Drug B

Where:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The interaction is typically interpreted as:

-

Synergy: FIC index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC index ≤ 4.0

-

Antagonism: FIC index > 4.0[6]

The following table summarizes representative in vitro data for the combination of voriconazole and caspofungin against Aspergillus species, as described in the literature.

| Fungal Species | Antifungal Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interaction |

| Aspergillus spp. | Voriconazole (VRC) | 0.5 - 1.0 | 0.25 | ||

| Caspofungin (CAS) | 32 - >64 | 0.5 - 16 | |||

| VRC + CAS | ≤ 1.0 | Synergy/Additive [4] |

Note: MIC values can vary depending on the specific isolate and testing conditions. The data presented here is a summary from a study demonstrating synergistic effects in a majority of tested isolates.[4]

Signaling Pathways and Mechanisms of Action

The synergistic activity of voriconazole and caspofungin stems from their attack on two distinct and vital cellular structures in fungi. The following diagram illustrates the targeted pathways.

Caption: Mechanisms of action for Voriconazole and Caspofungin.

Experimental Protocols

Checkerboard Broth Microdilution Assay for Antifungal Synergy

This protocol outlines the methodology to assess the in vitro interaction between two antifungal agents using the checkerboard technique.

1. Materials:

-

96-well, flat-bottom microtiter plates

-

Antifungal agents (e.g., Voriconazole, Caspofungin) powder of known potency

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile distilled water or DMSO for drug stock solutions

-

Fungal isolate for testing (e.g., Candida albicans, Aspergillus fumigatus)

-

Sabouraud Dextrose Agar (SDA) plates

-

Spectrophotometer

-

Sterile saline with 0.05% Tween 80 (for filamentous fungi)

-

Incubator (35-37°C)

2. Preparation of Antifungal Stock Solutions:

-

Prepare a stock solution of each antifungal agent at a concentration of at least 10 times the expected Minimum Inhibitory Concentration (MIC). Dissolve water-soluble drugs (like caspofungin) in sterile water and water-insoluble drugs (like voriconazole) in DMSO.[7]

-

Perform serial dilutions of each stock solution to create a range of concentrations to be tested.

3. Inoculum Preparation:

-

For Yeasts (e.g., Candida albicans):

-

Subculture the yeast on an SDA plate and incubate at 35°C for 24-48 hours.

-

Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration.[7]

-

-

For Filamentous Fungi (e.g., Aspergillus fumigatus):

-

Grow the fungus on an SDA slant at 35°C for 7 days.

-

Harvest conidia by flooding the slant with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

-

Count the conidia using a hemocytometer and adjust the concentration to 1-5 x 10^6 conidia/mL.

-

Dilute this suspension as needed in RPMI 1640 medium.

-

4. Checkerboard Plate Setup:

-

Dispense 50 µL of RPMI 1640 medium into each well of a 96-well plate.

-

Along the x-axis (e.g., columns 1-10), add 50 µL of serial dilutions of Drug A (e.g., Voriconazole) in increasing concentrations.

-

Along the y-axis (e.g., rows A-G), add 50 µL of serial dilutions of Drug B (e.g., Caspofungin) in increasing concentrations.

-

This creates a matrix of wells with various combinations of the two drugs.

-

Row H should contain serial dilutions of Drug A alone, and column 11 should contain serial dilutions of Drug B alone to determine their individual MICs.[6] Column 12 serves as a growth control (no drug).

-

Inoculate each well (except for a sterility control well) with 100 µL of the final fungal inoculum. The final volume in each well will be 200 µL.

5. Incubation and Reading:

-

Incubate the plates at 35°C for 24-48 hours (for Candida) or 48-72 hours (for Aspergillus).[7][8]

-

The MIC is defined as the lowest concentration of the drug (alone or in combination) that causes a significant inhibition of growth (e.g., ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

6. Data Analysis:

-

Determine the MIC of each drug alone and in each combination.

-

Calculate the FIC for each drug in every well that shows growth inhibition.

-

Calculate the FIC index for each combination.

-

Interpret the results as synergistic, additive/indifferent, or antagonistic based on the calculated FIC index.

Caption: Experimental workflow for the checkerboard synergy assay.

Conclusion

The combination of antifungal agents with different mechanisms of action, such as voriconazole and caspofungin, is a viable strategy to enhance therapeutic outcomes against challenging fungal pathogens. The protocols and data presented here provide a framework for researchers to investigate and quantify these synergistic interactions. Such studies are crucial for the rational design of new combination therapies and for optimizing the clinical management of invasive fungal infections. It is important to note that while in vitro synergy is promising, further in vivo studies are necessary to confirm clinical efficacy.[4][9]

References

- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 4. In Vitro Interaction of Caspofungin Acetate with Voriconazole against Clinical Isolates of Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Voriconazole plus caspofungin for treatment of invasive fungal infection in children with acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. emerypharma.com [emerypharma.com]

- 7. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 8. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy of Caspofungin and Voriconazole Combinations in Experimental Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Eradication of Fungal Biofilms by Antifungal Agent 12

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fungal biofilms, particularly those formed by Candida albicans, present a significant challenge in clinical settings due to their intrinsic resistance to conventional antifungal therapies and the host immune system.[1][2] Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which adhere to both biological and abiotic surfaces like medical implants and catheters.[1][2] This matrix acts as a protective barrier, reducing drug penetration and contributing to the high rates of morbidity and mortality associated with biofilm-related infections.[1][3] Therefore, developing agents that can effectively eradicate mature biofilms is a critical goal in antifungal drug discovery.

This document provides a detailed methodology for assessing the biofilm eradication potential of a novel compound, designated "Antifungal Agent 12," against pre-formed Candida albicans biofilms. The protocols described herein utilize two common quantitative methods: the Crystal Violet (CV) assay for total biomass quantification and the XTT reduction assay for measuring metabolic activity, which serves as an indicator of cell viability.[4][5][6]

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data from biofilm eradication assays performed with this compound.

Table 1: Quantification of Total Biofilm Biomass Eradication using Crystal Violet Assay

This table shows the percentage of C. albicans biofilm biomass remaining after a 24-hour treatment with varying concentrations of this compound. The data is presented as the mean optical density (OD) at 590 nm, which is proportional to the amount of CV stain retained by the biofilm.

| Concentration of this compound (µg/mL) | Mean OD₅₉₀ ± SD | % Biofilm Eradication |

| 0 (Untreated Control) | 1.85 ± 0.12 | 0% |

| 2 | 1.68 ± 0.15 | 9.2% |

| 4 | 1.32 ± 0.11 | 28.6% |

| 8 | 0.88 ± 0.09 | 52.4% |

| 16 (MBEC₅₀) | 0.45 ± 0.06 | 75.7% |

| 32 | 0.15 ± 0.04 | 91.9% |

| 64 | 0.08 ± 0.02 | 95.7% |

MBEC₅₀ (Minimum Biofilm Eradication Concentration 50%): The concentration of an antimicrobial agent required to eradicate 50% of the pre-formed biofilm.

Table 2: Quantification of Biofilm Metabolic Activity using XTT Assay

This table illustrates the metabolic activity of C. albicans biofilms after a 24-hour treatment with this compound. The data, presented as mean optical density (OD) at 492 nm, reflects the viability of the fungal cells within the biofilm. The XTT reduction assay is a colorimetric method that measures the conversion of XTT tetrazolium salt to a formazan product by metabolically active cells.[4][5][7]

| Concentration of this compound (µg/mL) | Mean OD₄₉₂ ± SD | % Viability Reduction |

| 0 (Untreated Control) | 1.22 ± 0.08 | 0% |

| 2 | 1.15 ± 0.09 | 5.7% |

| 4 | 0.95 ± 0.07 | 22.1% |

| 8 | 0.68 ± 0.05 | 44.3% |

| 16 (MBEC₅₀) | 0.34 ± 0.04 | 72.1% |

| 32 | 0.11 ± 0.03 | 91.0% |

| 64 | 0.06 ± 0.01 | 95.1% |

Experimental Protocols

The following protocols provide a step-by-step guide for performing the C. albicans biofilm eradication assay.

Protocol 2.1: Biofilm Formation in a 96-Well Plate

This protocol describes the initial phase of growing a mature C. albicans biofilm.

Materials:

-

Candida albicans strain (e.g., ATCC 90028)

-

Yeast Extract Peptone Dextrose (YPD) broth

-

RPMI-1640 medium buffered with MOPS

-

Sterile flat-bottom 96-well polystyrene microtiter plates

-

Spectrophotometer

-

Shaking incubator

Procedure:

-

Inoculum Preparation: Inoculate C. albicans into YPD broth and incubate overnight at 30°C with shaking.

-

Cell Harvesting: Centrifuge the overnight culture, wash the cell pellet twice with sterile Phosphate Buffered Saline (PBS), and resuspend the cells in RPMI-1640 medium.

-

Standardization: Adjust the cell density to 1 x 10⁷ cells/mL using a spectrophotometer (OD₆₀₀) and a pre-determined standard curve.

-

Seeding the Plate: Add 100 µL of the standardized cell suspension to each well of a 96-well plate. Include wells with media only to serve as sterility controls.

-

Adhesion Phase: Incubate the plate at 37°C for 90 minutes with gentle agitation to allow for initial cell adherence.[8]

-

Biofilm Growth: After the adhesion phase, gently wash the wells twice with 150 µL of PBS to remove non-adherent cells.[9] Add 200 µL of fresh RPMI-1640 medium to each well.

-

Maturation: Seal the plate and incubate for 24 hours at 37°C to allow for the formation of a mature biofilm.

Protocol 2.2: Biofilm Eradication Assay

This protocol details the treatment of the pre-formed biofilm with this compound.

Materials:

-

Mature biofilm plate (from Protocol 2.1)

-

This compound stock solution

-

RPMI-1640 medium

-

Sterile PBS

Procedure:

-

Preparation of Treatment Plate: After the 24-hour incubation, carefully remove the medium from the wells containing the mature biofilms.

-

Washing: Gently wash the biofilms twice with 200 µL of sterile PBS to remove any remaining planktonic cells.

-

Drug Application: Prepare serial dilutions of this compound in RPMI-1640 medium. Add 200 µL of the desired concentrations to the appropriate wells. Include untreated wells (media only) as positive controls for biofilm growth.

-

Incubation: Incubate the plate for an additional 24 hours at 37°C.

Protocol 2.3: Quantification of Biofilm Eradication

This assay quantifies the total biofilm biomass, including cells and the extracellular matrix.[10][11]

Procedure:

-

Remove Treatment Solution: After the 24-hour treatment, discard the supernatant from all wells.

-

Washing: Wash the wells twice with 200 µL of PBS to remove residual drug and planktonic cells.

-

Fixation: Air dry the plate for approximately 45 minutes.

-

Staining: Add 125 µL of 0.1% aqueous crystal violet solution to each well and incubate at room temperature for 15 minutes.[10][12]

-

Washing: Carefully discard the CV solution. Wash the plate multiple times with distilled water until the wash water is clear.[12][13]

-

Solubilization: Invert the plate and blot on paper towels to remove excess water. Add 200 µL of 30% acetic acid to each well to solubilize the bound CV stain.[14]

-